7-(Chloromethyl)quinoline hydrochloride

Physical organic chemistry Radical kinetics Isomer reactivity profiling

7-(Chloromethyl)quinoline hydrochloride (CAS 133739-63-6) is a halogenated quinoline building block bearing a reactive chloromethyl (–CH₂Cl) substituent at the seven-position of the bicyclic quinoline scaffold, supplied as the hydrochloride salt with molecular formula C₁₀H₉Cl₂N and molecular weight 214.09 g/mol. It serves primarily as a versatile synthetic intermediate for constructing pharmacologically active heterocycles, protease inhibitors, and functional materials, with the hydrochloride form conferring enhanced aqueous solubility and long-term storage stability relative to the free base.

Molecular Formula C10H9Cl2N
Molecular Weight 214.09
CAS No. 133739-63-6
Cat. No. B2357126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)quinoline hydrochloride
CAS133739-63-6
Molecular FormulaC10H9Cl2N
Molecular Weight214.09
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CCl)N=C1.Cl
InChIInChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
InChIKeyHIVJQKPLTZWOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Chloromethyl)quinoline hydrochloride CAS 133739-63-6: Core Identity and Sourcing Baseline


7-(Chloromethyl)quinoline hydrochloride (CAS 133739-63-6) is a halogenated quinoline building block bearing a reactive chloromethyl (–CH₂Cl) substituent at the seven-position of the bicyclic quinoline scaffold, supplied as the hydrochloride salt with molecular formula C₁₀H₉Cl₂N and molecular weight 214.09 g/mol [1]. It serves primarily as a versatile synthetic intermediate for constructing pharmacologically active heterocycles, protease inhibitors, and functional materials, with the hydrochloride form conferring enhanced aqueous solubility and long-term storage stability relative to the free base . Its procurement value is defined by the intersection of regiochemical identity, salt-form handling properties, and documented utility in patent-based medicinal chemistry programs [2].

Why 7-(Chloromethyl)quinoline Hydrochloride Cannot Be Generically Substituted by Positional Isomers


Chloromethylquinoline isomers (2-, 4-, 5-, 6-, 7-, and 8-substituted) share an identical molecular formula (C₁₀H₈ClN as free base) and comparable molecular weight yet exhibit measurably divergent reactivity profiles in both free-radical and nucleophilic substitution contexts [1]. The 7-substituted isomer occupies a distinct reactivity niche: its chloromethyl group resides on the electron-rich benzenoid ring rather than the electron-deficient pyridine ring, altering the electrophilicity of the –CH₂Cl carbon and the regiochemical outcome of subsequent derivatization steps [2]. Procurement of the incorrect positional isomer may yield derivatives with altered target-binding geometry, unsuitable LogP, or incompatible crystallinity for formulation. The hydrochloride salt form further differentiates the compound from its free-base analog (CAS 97850-40-3) in terms of solubility, hygroscopicity, and ease of weighing under ambient laboratory conditions .

Quantitative Differentiation Evidence: 7-(Chloromethyl)quinoline Hydrochloride vs. Positional Isomers and Free Base


Regioisomeric Reactivity Divergence in Free-Radical Chlorine Atom Transfer

In competitive chlorine atom transfer to triphenyltin radical at 70 °C, the seven chloromethylquinoline isomers exhibited a reactivity range of approximately 4.5-fold, confirming that positional isomerism measurably modulates the reduction rate of the C–Cl bond [1]. Among these, the 7-chloromethyl isomer occupies an intermediate position in the reactivity continuum, differing from the 2-isomer (anchored on the electron-poor pyridine ring) and the 5- and 8-isomers (subject to distinct peri and bay-region steric effects). The observed spread, though modest relative to hydrogen atom abstraction from methylquinolines (range ~15), is reproducible and mechanistically significant, pointing to differential transition-state stabilization across the isomer series [1].

Physical organic chemistry Radical kinetics Isomer reactivity profiling

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The hydrochloride salt of 7-(chloromethyl)quinoline (CAS 133739-63-6; MW 214.09) exhibits enhanced water solubility and improved ambient storage stability compared to the free base (CAS 97850-40-3; MW 177.63) [1]. The free base is characterized as a low-melting solid or liquid at ambient temperature (reported LogP 2.97), while the hydrochloride is a crystalline powder with defined long-term storage conditions (cool, dry place) and non-hazardous transport classification . This salt-form distinction is critical for aqueous-phase coupling reactions, biological assay preparation, and automated compound management systems where consistent weighing and dissolution are required.

Salt-form engineering Aqueous solubility Laboratory handling

Regiochemical Outcome Divergence in Nucleophilic Substitution vs. 2-Position Isomer

The 7-chloromethyl substituent resides on the electron-rich benzenoid ring of quinoline (C-7 position, para to the ring junction nitrogen), whereas the 2-chloromethyl isomer (CAS 4377-41-7; CAS 3747-74-8 as HCl salt) anchors the electrophilic center on the electron-deficient pyridine ring adjacent to the heterocyclic nitrogen [1]. This electronic asymmetry produces divergent SN2 reactivity: the 2-isomer benefits from direct conjugation of the incipient negative charge with the pyridine nitrogen, while the 7-isomer's transition state is influenced primarily by the benzenoid ring's inductive and resonance effects. The 2-(chloromethyl)quinoline hydrochloride is documented as a precursor for fluorescent zinc sensors, exploiting the chelating proximity of the quinoline nitrogen to the derivatized side chain—a structural motif inaccessible from the 7-isomer without introducing a spacer . Conversely, 7-substituted derivatives place any appended functionality distal to the heterocyclic nitrogen, favoring applications where target binding requires spatial separation between the quinoline core and the side-chain pharmacophore [2].

Synthetic methodology Nucleophilic substitution Regioselective derivatization

Patent Footprint Differentiation: 7- vs. 2-Chloromethyl Quinoline Scaffolds in Intellectual Property

The 7-(chloromethyl)quinoline scaffold (as free base or hydrochloride) is explicitly claimed in seven patent filings [1], representing a distinct intellectual property space from the 2-(chloromethyl)quinoline scaffold, which appears in a substantially larger patent pool (including antifungal agents WO-2020247804-A1, leukotriene synthesis inhibitors WO-2020146822-A1, and fluorescent probe applications) . The foundational patent EP0113432 (Chloromethyl quinoline derivatives, filed 1983, granted 1993) broadly covers chloromethylquinolines as analgesics and antimicrobials, with specific exemplification of 7-substituted variants [2]. The narrower patent footprint for the 7-isomer may offer strategic advantages for organizations seeking freedom-to-operate in specific therapeutic areas, as the 2-isomer space is more densely populated and litigated.

Medicinal chemistry IP Patent landscape analysis Scaffold exclusivity

Purity Specification and Commercial Availability Comparison vs. 2-Isomer Hydrochloride

7-(Chloromethyl)quinoline hydrochloride (CAS 133739-63-6) is commercially available at a minimum purity specification of 95% from multiple suppliers (AKSci, CoolPharm, Leyan at 98%) with pricing for 1 g quantities available upon quotation . In contrast, 2-(chloromethyl)quinoline hydrochloride (CAS 3747-74-8) is stocked at >98% purity (HPLC) as a standard catalog item with published melting point (183–187 °C) and boiling point (288.8 °C at 760 mmHg) specifications, reflecting its status as a higher-volume, more commoditized building block . The 7-isomer's thinner supplier base and absence of published melting point data indicate that it is a specialty intermediate with less standardized quality documentation, requiring prospective buyers to request certificates of analysis for critical applications. The lower purity specification (95% vs. 98%) may necessitate additional purification steps prior to use in GMP-adjacent or high-sensitivity coupling reactions.

Sourcing and procurement Purity benchmark Supply chain differentiation

Synthetic Route Specificity: Chloromethylation Regioselectivity Favors 7-Position Under Controlled Conditions

The synthesis of 7-(chloromethyl)quinoline proceeds via regioselective chloromethylation of the quinoline core using formaldehyde and hydrochloric acid under acidic conditions, with the electrophilic attack directed to the 7-position by the electronic bias of the quinoline ring system [1]. Alternative routes employing chloromethyl methyl ether (MOMCl) and Lewis acid catalysts such as aluminum chloride provide access to the 7-isomer with reported yields and physical properties distinct from those of the 5-, 6-, and 8-isomers . The patent literature (EP0113432) further describes a process specifically yielding 7-substituted chloromethylquinoline derivatives for analgesic applications, demonstrating that the synthetic route itself favors certain positional isomers under defined conditions [2]. This inherent regioselectivity reduces the need for chromatographic separation of isomer mixtures compared to less selective routes, potentially lowering production cost for the 7-isomer at scale.

Synthetic methodology Electrophilic aromatic substitution Process chemistry

Optimal Application Scenarios for 7-(Chloromethyl)quinoline Hydrochloride Based on Quantitative Differentiation


Synthesis of 7-Substituted Quinoline Pharmacophores Requiring Distal Side-Chain Presentation

When a medicinal chemistry program demands a quinoline core with the pharmacophoric side chain positioned distal to the heterocyclic nitrogen—for example, to avoid chelation with metalloenzyme active sites or to satisfy a specific protein binding pocket topology—7-(Chloromethyl)quinoline hydrochloride is the logical procurement choice over the 2-isomer. The 7-position places the derivatized methylene group on the benzenoid ring, spatially separated from the pyridine nitrogen, a geometry that the 2-isomer cannot achieve [1]. This scenario is supported by the regiochemical differentiation established in Section 3, Evidence Item 3.

Aqueous-Phase Bioconjugation and High-Throughput Screening Library Synthesis

For automated parallel synthesis or bioconjugation protocols conducted in aqueous or mixed aqueous-organic media, the hydrochloride salt form of the 7-isomer offers direct solubility advantages over the free base. It can be weighed and dissolved without pre-neutralization, reducing protocol steps and improving liquid-handling reproducibility . This is particularly relevant for core-facility compound management systems where salt-form consistency across a building-block collection is essential for reliable dispensing. This scenario stems from the salt-form differentiation detailed in Section 3, Evidence Item 2.

IP-Sensitive Drug Discovery Programs Seeking Freedom-to-Operate in the Quinoline Chemical Space

Organizations conducting lead optimization in therapeutic areas with crowded quinoline patent landscapes (e.g., kinase inhibition, GPCR modulation) may preferentially source the 7-(chloromethyl)quinoline scaffold due to its narrower patent footprint relative to the heavily claimed 2-isomer space [2]. The seven identified patents covering the 7-isomer scaffold represent a more navigable IP environment, reducing the risk of infringement during the hit-to-lead and lead optimization phases. This application is directly supported by the patent landscape evidence in Section 3, Evidence Item 4.

Structure-Reactivity Relationship Studies of Quinoline Electrophiles in Covalent Inhibitor Design

Research groups investigating the electrophilic warhead properties of chloromethylquinolines for covalent inhibitor development can exploit the measured 4.5-fold reactivity range among positional isomers to tune target engagement kinetics [3]. The 7-isomer's intermediate reactivity in chlorine atom transfer, as quantified by Mahiou (1989), provides a distinct kinetic profile that may translate to differential residence time on a protein target compared to the more reactive 2- and 4-isomers. This scenario is grounded in the quantitative reactivity data from Section 3, Evidence Item 1.

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